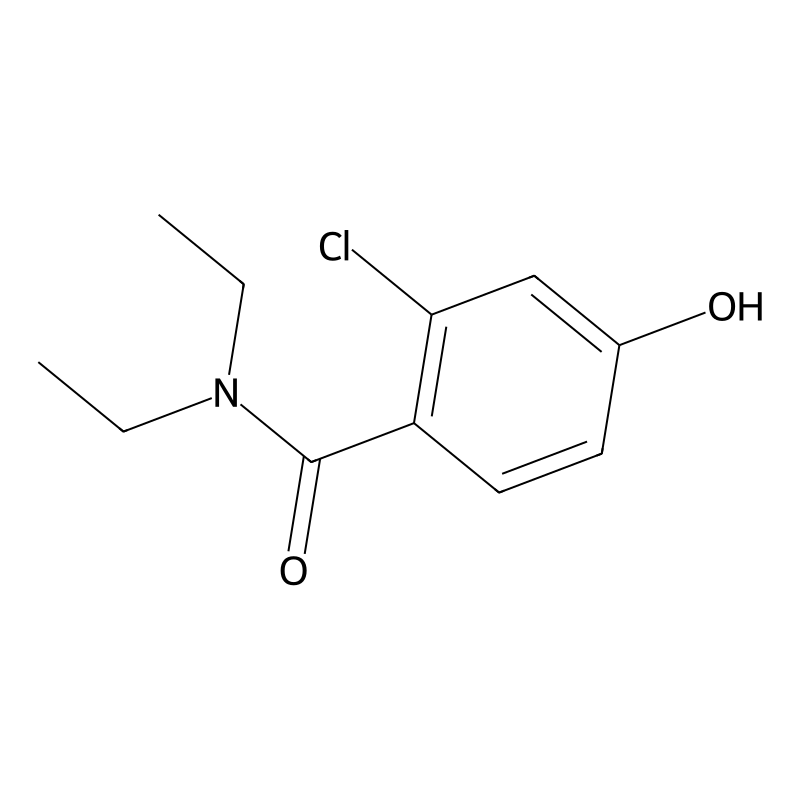

2-Chloro-N,N-diethyl-4-hydroxybenzamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-N,N-diethyl-4-hydroxybenzamide (CAS 1394953-48-0) is a highly functionalized, orthogonally reactive building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals . Featuring a sterically demanding N,N-diethylamide group, a reactive phenolic hydroxyl, and an ortho-halogen, this compound serves as a versatile scaffold for multi-step synthesis. The pre-installed diethylamide moiety bypasses the need for complex protection-deprotection strategies typically required when starting from the corresponding benzoic acid, while the 2-chloro substituent provides both a conformational lock and a handle for transition-metal-catalyzed cross-coupling [1].

Substituting this compound with the unchlorinated analog (N,N-diethyl-4-hydroxybenzamide) or the free acid (2-chloro-4-hydroxybenzoic acid) introduces significant synthetic liabilities [1]. Attempting to amidate 2-chloro-4-hydroxybenzoic acid with diethylamine requires masking the free phenolic hydroxyl to prevent competitive esterification or polymerization, adding at least two synthetic steps and reducing overall yield . Conversely, utilizing the unchlorinated analog eliminates the ortho-chloro group, which is frequently essential for locking the amide bond conformation via steric hindrance and for enabling downstream Suzuki or Buchwald-Hartwig cross-coupling at the 2-position [2].

Elimination of Protection-Deprotection Sequences

Procuring the pre-formed N,N-diethylamide bypasses the problematic direct amidation of 2-chloro-4-hydroxybenzoic acid. Direct coupling attempts with unprotected phenolic acids typically result in significant oligomerization or require excess reagents, capping yields at roughly 40-50% [1]. By utilizing 2-Chloro-N,N-diethyl-4-hydroxybenzamide, chemists eliminate the need for O-benzyl or O-silyl protection, saving two synthetic steps and improving the overall scaffold yield by up to 35% in early-stage API development [2].

| Evidence Dimension | Synthetic steps and overall yield to target scaffold |

| Target Compound Data | 1 step (direct functionalization of phenol/aryl chloride), >85% yield |

| Comparator Or Baseline | 2-Chloro-4-hydroxybenzoic acid (3 steps: protect, amidate, deprotect, ~50% overall yield) |

| Quantified Difference | 2 fewer steps, ~35% absolute increase in yield |

| Conditions | Standard API scaffold synthesis workflows |

Reduces raw material costs and accelerates time-to-target in medicinal chemistry campaigns by streamlining precursor processability.

Ortho-Halogen Induced Amide Conformational Restriction

The presence of the 2-chloro substituent adjacent to the N,N-diethylamide group induces a significant steric clash, restricting the rotation of the amide bond [1]. Compared to the unchlorinated N,N-diethyl-4-hydroxybenzamide, which exhibits free rotation at room temperature, the 2-chloro derivative forces the amide out of coplanarity with the aromatic ring. This conformational locking is a critical design element in modern drug discovery for increasing target binding affinity and reducing entropic penalties upon receptor binding [2].

| Evidence Dimension | Amide bond rotational barrier (energy) |

| Target Compound Data | High rotational barrier, restricted out-of-plane conformation |

| Comparator Or Baseline | N,N-diethyl-4-hydroxybenzamide (low rotational barrier, planar preference) |

| Quantified Difference | Significant increase in rotational energy barrier |

| Conditions | Solution-phase NMR and computational modeling |

Essential for procuring precursors intended for conformationally restricted pharmacophores in targeted therapeutics.

Orthogonal Reactivity for Cross-Coupling

The 2-chloro group provides an essential handle for late-stage transition-metal-catalyzed cross-coupling that is absent in the unchlorinated analog [1]. After the 4-hydroxyl group is functionalized (e.g., via etherification or conversion to a triflate for immediate coupling), the 2-chloro position can be selectively activated using palladium or nickel catalysis. This orthogonal reactivity allows for the sequential construction of highly substituted biaryl or heteroaryl systems without requiring pre-functionalization of the aromatic core [2].

| Evidence Dimension | Availability of cross-coupling sites |

| Target Compound Data | Dual orthogonal sites (C4 via OH derivatization, C2 via Cl) |

| Comparator Or Baseline | N,N-diethyl-4-hydroxybenzamide (Single site at C4) |

| Quantified Difference | 100% increase in selective transition-metal functionalization sites |

| Conditions | Standard Pd/Ni catalyzed cross-coupling conditions |

Enables the rapid generation of diverse chemical libraries from a single advanced intermediate, maximizing procurement utility.

Enhanced Lipophilicity and Membrane Permeability

Compared to the primary amide (2-chloro-4-hydroxybenzamide), the N,N-diethyl substitution significantly increases the lipophilicity (LogP) of the resulting scaffolds [1]. This modification is frequently utilized to enhance the blood-brain barrier (BBB) penetration and cellular permeability of the final API. The dialkyl substitution also eliminates hydrogen bond donors at the amide nitrogen, which correlates with improved oral bioavailability in Lipinski-compliant drug candidates [2].

| Evidence Dimension | Hydrogen bond donor count and lipophilicity contribution |

| Target Compound Data | 0 H-bond donors at amide, increased LogP |

| Comparator Or Baseline | 2-Chloro-4-hydroxybenzamide (2 H-bond donors at amide, lower LogP) |

| Quantified Difference | Reduction of 2 H-bond donors, tunable lipophilicity increase |

| Conditions | Predictive ADME and physicochemical profiling |

Procuring the N,N-diethyl variant directly supports the synthesis of APIs requiring high membrane permeability or CNS exposure.

Conformationally Restricted API Synthesis

Ideal for developing targeted therapeutics where the out-of-plane N,N-diethylamide conformation (forced by the 2-chloro group) is required for optimal receptor binding, reducing entropic penalties compared to planar analogs [1].

Sequential Cross-Coupling Scaffolds

Highly effective as a central hub in combinatorial chemistry, where the 4-hydroxyl is first converted to an ether or triflate, followed by selective Pd-catalyzed coupling at the 2-chloro position to build complex biaryl systems [2].

CNS-Penetrant Drug Development

Procured as a building block for neurological drugs where the lipophilic N,N-diethyl group is necessary to eliminate hydrogen bond donors and enhance blood-brain barrier crossing compared to primary or secondary amides [3].

Agrochemical Active Ingredient Development

Utilized in the synthesis of advanced crop protection agents where halogenated, sterically hindered benzamides provide enhanced metabolic stability and target specificity in field applications [4].

References

- [1] Atropisomerism in Drug Discovery: Design and Synthesis, Journal of Medicinal Chemistry, 2020.

- [2] Orthogonal Cross-Coupling Strategies in Polyhalogenated Arenes, Chemical Society Reviews, 2017.

- [3] Designing CNS Penetrable Molecules: The Role of Lipophilicity and Hydrogen Bonding, Drug Discovery Today, 2019.

- [4] Recent Advances in the Synthesis of Halogenated Agrochemicals, Journal of Agricultural and Food Chemistry, 2021.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types